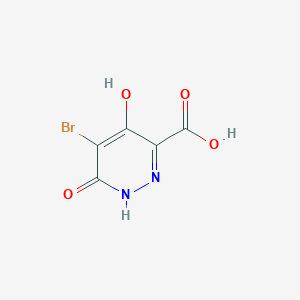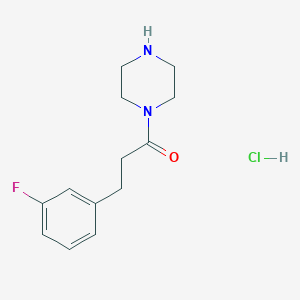
5-ブロモ-4-ヒドロキシ-6-オキソ-1H-ピリダジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with bromine, hydroxyl, and carboxylic acid groups
科学的研究の応用
Chemistry
In chemistry, 5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyridazine derivatives.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid is explored for its potential therapeutic properties. It is investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
作用機序
Target of Action
Compounds with similar structures have been known to target various biological processes .
Mode of Action
Compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
The molecular weight of similar compounds can be found , which could potentially impact their bioavailability.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
The rate of reaction of similar compounds can be influenced by factors such as electronegativity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid typically involves the bromination of a pyridazine derivative followed by hydroxylation and carboxylation. One common method involves the reaction of 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes using continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 5-bromo-4-oxo-6-oxo-1H-pyridazine-3-carboxylic acid.
Reduction: Formation of 5-bromo-4-hydroxy-6-hydroxy-1H-pyridazine-3-carboxylic acid.
Substitution: Formation of 5-substituted-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid derivatives.
類似化合物との比較
Similar Compounds
5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4-Hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid: Lacks the bromine substitution.
5-Chloro-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid: Similar structure but with chlorine instead of bromine.
Uniqueness
5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. The combination of hydroxyl, carbonyl, and carboxylic acid groups also contributes to its versatility in various chemical reactions and applications.
特性
IUPAC Name |
5-bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O4/c6-1-3(9)2(5(11)12)7-8-4(1)10/h(H,11,12)(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPAHRRTZJBEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)NN=C1C(=O)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-ethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2427522.png)


![N-(2-chloro-4-methylphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2427528.png)

![(3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2427530.png)
![4-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B2427531.png)
![5-[(4-fluorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2427536.png)




![1-(4-Ethoxyphenyl)-3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2427544.png)
![Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2427545.png)
